Cas no 75852-54-9 (2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid)
![2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/75852-54-9x500.png)
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid
- [1,1'-Biphenyl]-3-aceticacid, 5-fluoro-
- 2-(3-fluoro-5-phenylphenyl)acetic acid
- 5-Fluoro-3-biphenylacetic acid
- (5-Fluorobiphenyl-3-yl)acetic acid
- DTXSID50226758
- CHEMBL434831
- A1-50780
- BRN 5005904
- 3-BIPHENYLACETIC ACID, 5-FLUORO-
- 75852-54-9
- 3-Fluorobiphenyl-5-acetic acid
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- MDL: MFCD01740355
- インチ: InChI=1S/C14H11FO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,16,17)
- InChIKey: JGBOWITUOMPRBI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)F
計算された属性
- せいみつぶんしりょう: 230.07433
- どういたいしつりょう: 230.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011002371-1g |
3-Fluorobiphenyl-5-acetic acid |
75852-54-9 | 97% | 1g |
$1579.40 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742120-1g |
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid |
75852-54-9 | 98% | 1g |
¥3203.00 | 2024-07-28 | |
Crysdot LLC | CD12035977-1g |
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid |
75852-54-9 | 95+% | 1g |
$432 | 2024-07-24 |
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acidに関する追加情報
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic Acid: An Overview of Its Properties, Applications, and Recent Research
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid (CAS No. 75852-54-9) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-fluoro-biphenyl-3-acetic acid, has garnered attention due to its unique structural features and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of this compound.
Chemical Properties and Structure
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid is a carboxylic acid derivative characterized by a biphenyl core with a fluorine substituent at the 5-position of one phenyl ring. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical and biological studies. The compound has a molecular formula of C14H11FO2 and a molecular weight of 236.23 g/mol.
The biphenyl scaffold is known for its rigidity and planarity, which can influence the compound's interactions with biological targets. The fluorine substitution at the 5-position can modulate the electronic distribution within the molecule, potentially affecting its binding affinity and selectivity towards specific receptors or enzymes. These properties make 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid an interesting subject for drug discovery and development.
Synthesis Methods
The synthesis of 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid has been explored through various routes, each with its own advantages and limitations. One common approach involves the coupling of 5-fluorobenzeneboronic acid with 3-bromobenzaldehyde followed by a subsequent reduction to form the corresponding alcohol. This intermediate can then be oxidized to yield the desired carboxylic acid. Another method involves the direct arylation of acetic acid using palladium-catalyzed cross-coupling reactions.
Recent advancements in catalytic methodologies have led to more efficient and environmentally friendly synthetic routes for this compound. For instance, researchers have reported the use of copper-catalyzed Ullmann coupling reactions to achieve high yields of 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid. These developments not only enhance the synthetic accessibility of the compound but also contribute to sustainable chemistry practices.
Biological Activities and Therapeutic Potential
2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid has been investigated for its potential therapeutic applications in various disease models. One area of significant interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory effects, 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid has also been evaluated for its antitumor activities. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings highlight its potential as a lead compound for developing novel anticancer drugs.
Clinical Trials and Future Directions
The promising preclinical results of 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid have paved the way for further clinical investigations. Several phase I clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating inflammatory diseases and cancer. Early results from these trials have shown promising outcomes, with minimal adverse effects observed in patients.
Further research is needed to optimize the pharmacokinetic properties of 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid, including its bioavailability, metabolism, and excretion profiles. Additionally, efforts are being made to identify suitable drug delivery systems that can enhance its therapeutic efficacy while minimizing side effects.
Conclusion
In conclusion, 2-(5-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid (CAS No. 75852-54-9) is a promising organic compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for developing novel therapeutic agents. Ongoing research and clinical trials continue to uncover new insights into its potential benefits and mechanisms of action. As our understanding of this compound deepens, it holds great promise for addressing unmet medical needs in various disease areas.
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